molecular formula C5H10BrN B13259162 (3-Bromocyclobutyl)methanamine

(3-Bromocyclobutyl)methanamine

Cat. No.: B13259162
M. Wt: 164.04 g/mol
InChI Key: IELKLVPGGHVBLD-UHFFFAOYSA-N
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Description

(3-Bromocyclobutyl)methanamine is an organic compound with the molecular formula C5H10BrN. It is a derivative of cyclobutane, where a bromine atom is attached to the third carbon of the cyclobutyl ring, and a methanamine group is attached to the ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromocyclobutyl)methanamine typically involves the bromination of cyclobutylmethanamine. One common method is the reaction of cyclobutylmethanamine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can also enhance the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromocyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of (3-Hydroxycyclobutyl)methanamine.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclobutylmethanamine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: (3-Hydroxycyclobutyl)methanamine.

    Oxidation: Cyclobutanone or cyclobutanal.

    Reduction: Cyclobutylmethanamine.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromocyclobutyl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated amines on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromocyclobutyl)methanamine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in electrophilic reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.

    (3-Chlorocyclobutyl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    (3-Hydroxycyclobutyl)methanamine: Formed by substitution of the bromine atom with a hydroxyl group, resulting in different chemical behavior.

Uniqueness

(3-Bromocyclobutyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in electrophilic substitution reactions and can influence its interactions with biological targets.

Properties

Molecular Formula

C5H10BrN

Molecular Weight

164.04 g/mol

IUPAC Name

(3-bromocyclobutyl)methanamine

InChI

InChI=1S/C5H10BrN/c6-5-1-4(2-5)3-7/h4-5H,1-3,7H2

InChI Key

IELKLVPGGHVBLD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CN

Origin of Product

United States

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